molecular formula C7H5ClF2O2S B1405139 2,3-Difluoro-4-methylbenzenesulfonyl chloride CAS No. 1698682-03-9

2,3-Difluoro-4-methylbenzenesulfonyl chloride

Cat. No. B1405139
M. Wt: 226.63 g/mol
InChI Key: NYOZHVMXONVVSX-UHFFFAOYSA-N
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Description

“2,3-Difluoro-4-methylbenzenesulfonyl chloride” is a chemical compound with the CAS Number: 1698682-03-9 . It has a molecular weight of 226.63 . The IUPAC name for this compound is 2,3-difluoro-4-methylbenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular formula of “2,3-Difluoro-4-methylbenzenesulfonyl chloride” is C7H5ClF2O2S . The InChI Code for this compound is 1S/C7H5ClF2O2S/c1-4-2-3-5 (13 (8,11)12)7 (10)6 (4)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Difluoro-4-methylbenzenesulfonyl chloride” include its molecular weight (226.63), molecular formula (C7H5ClF2O2S), and InChI Code (1S/C7H5ClF2O2S/c1-4-2-3-5 (13 (8,11)12)7 (10)6 (4)9/h2-3H,1H3) .

Scientific Research Applications

Solvation Effects in Hydrolysis

The hydrolysis of similar compounds like 2-methylbenzenesulfonyl chloride has been studied, revealing the influence of different solvents on their hydrolysis rates. Ivanov et al. (2004) explored the hydrolysis in water-rich H2O-Dioxane mixtures, noting nonmonotonic concentration dependences of activation parameters, significantly influenced by the kind of the halogen (Ivanov, Kislov, & Gnedin, 2004).

Synthesis of Antibacterial Agents

4-methylbenzenesulfonyl chloride, structurally related to the queried compound, has been used in synthesizing potential antibacterial agents. Abbasi et al. (2015) reported its use in forming N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, demonstrating significant antibacterial properties (Abbasi et al., 2015).

Electrocatalytic Fluorination

4-fluorobenzenesulfonyl chloride, a compound with a fluorine atom, similar to 2,3-difluoro-4-methylbenzenesulfonyl chloride, has been used in activating hydroxyl groups of polymeric carriers. Chang et al. (1992) highlighted its role in covalently attaching biologicals to solid supports, suggesting its potential in therapeutic applications (Chang, Gee, Smith, & Lake, 1992).

properties

IUPAC Name

2,3-difluoro-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c1-4-2-3-5(13(8,11)12)7(10)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOZHVMXONVVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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